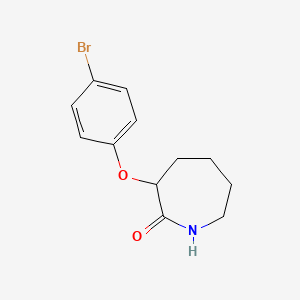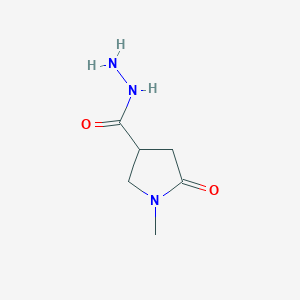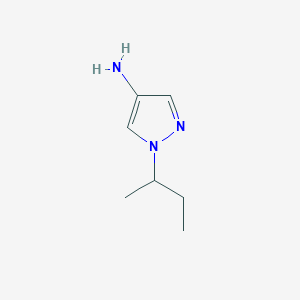
5-fluoro-2-(1H-imidazol-1-yl)benzoic acid
Descripción general
Descripción
“5-fluoro-2-(1H-imidazol-1-yl)benzoic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The compound is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been reported in various studies . For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .Molecular Structure Analysis
The molecular structure of “5-fluoro-2-(1H-imidazol-1-yl)benzoic acid” can be characterized through methods such as single-crystal X-ray diffraction, elemental analysis, powder X-ray diffraction, IR spectroscopy, and thermogravimetric analysis .Chemical Reactions Analysis
Inorganic-organic hybrid compounds based on Keggin-type polyoxometalates (POMs) have been synthesized by a hydrothermal method .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-fluoro-2-(1H-imidazol-1-yl)benzoic acid” include its molecular formula C10H7FN2O2 and molecular weight 206.17 . It is a white or colorless solid .Aplicaciones Científicas De Investigación
5-Fluoro-2-(1H-imidazol-1-yl)benzoic Acid: Scientific Research Applications
Synthesis of Substituted Imidazoles: Imidazoles are key components in functional molecules used in various applications. The compound could be involved in the regiocontrolled synthesis of substituted imidazoles, contributing to advancements in this field .
Therapeutic Potential: Imidazole derivatives have shown promise in therapeutic applications. They have been synthesized and evaluated for antioxidant potential, suggesting that our compound may also have similar therapeutic benefits .
Fluorescence Applications: Fluorescent imidazole derivatives are used in mineralogy, medicine, chemical sensors, and biological detectors. The compound’s potential fluorescent properties could make it valuable for these applications .
Structural Analysis and Fluorescence: The structure of imidazole derivatives can influence their fluorescent properties. The compound’s specific structure may be studied for its fluorescence characteristics .
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives, which include 5-fluoro-2-(1h-imidazol-1-yl)benzoic acid, have a broad range of biological activities . They can interact with various targets such as enzymes, receptors, and proteins, influencing numerous biochemical processes .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, including enzyme inhibition, receptor antagonism, and protein binding . These interactions can lead to changes in cellular processes and functions .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . These can include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities .
Pharmacokinetics
The solubility of a compound in water and other polar solvents can influence its bioavailability . Imidazole derivatives, including 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid, are highly soluble in water and other polar solvents , which could potentially enhance their bioavailability.
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, which can result in various molecular and cellular effects . These can include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid . For instance, the presence of other substances in the environment can affect the compound’s solubility, which can influence its bioavailability and efficacy . Additionally, the compound’s stability can be affected by factors such as temperature, pH, and light exposure .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-fluoro-2-imidazol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-1-2-9(8(5-7)10(14)15)13-4-3-12-6-13/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPMRXHWRPAAQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1438270.png)
![tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate](/img/structure/B1438271.png)


![1-[3-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1438278.png)







![4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1438290.png)